
Olmetec Plus
Structure
3D Structure of Parent
特性
分子式 |
C36H38ClN9O10S2 |
---|---|
分子量 |
856.3 g/mol |
IUPAC名 |
6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C29H30N6O6.C7H8ClN3O4S2/c1-5-8-23-30-25(29(3,4)38)24(27(36)39-16-22-17(2)40-28(37)41-22)35(23)15-18-11-13-19(14-12-18)20-9-6-7-10-21(20)26-31-33-34-32-26;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h6-7,9-14,38H,5,8,15-16H2,1-4H3,(H,31,32,33,34);1-2,10-11H,3H2,(H2,9,12,13) |
InChIキー |
CJPRWUSPLWISJM-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
製品の起源 |
United States |
説明
Conceptual Framework of Combination Pharmacotherapy
Combination pharmacotherapy, the concurrent use of two or more drugs, is a cornerstone of modern medicine, particularly for managing complex diseases like hypertension. atsjournals.orgnih.gov The fundamental principle is to achieve a greater therapeutic effect than what can be attained with either drug alone. atsjournals.org This approach can be conceptualized in several ways. One model is the additive or synergistic effect, where the combined impact is greater than the sum of the individual effects. oup.comresearchgate.net Another framework involves targeting different aspects of a disease's pathophysiology, which may not be fully addressed by a single agent. atsjournals.org
The design of combination therapies often involves pairing drugs with complementary mechanisms of action. nih.govdovepress.com This can lead to enhanced efficacy and, in some cases, a reduction in the required doses of individual components, potentially minimizing dose-related side effects. atsjournals.org Furthermore, some combinations are designed to counteract the compensatory mechanisms that the body might activate in response to a single drug, thereby sustaining the therapeutic effect. nih.gov The development of fixed-dose combinations, where two or more drugs are combined into a single tablet, has also improved patient adherence to treatment regimens. dovepress.com
Rationale for Multi-Targeting Approaches in Physiological Regulation
Many physiological processes and the diseases that affect them are not governed by a single pathway but rather by a complex network of interacting systems. nih.gov Therefore, a multi-targeting approach, which aims to modulate multiple points within these networks, is often more effective than a single-target strategy. nih.gov This is particularly true for chronic conditions where the body has established robust, albeit pathological, homeostatic states. nih.gov
In the context of blood pressure regulation, for instance, multiple systems, including the renin-angiotensin-aldosterone system (RAAS), the sympathetic nervous system, and mechanisms controlling fluid and electrolyte balance, are involved. fda.gov A multi-targeting strategy would involve simultaneously influencing more than one of these systems to achieve better control. This approach acknowledges the resilience of biological systems and their ability to compensate for single-point perturbations. nih.gov By addressing multiple targets, the likelihood of overcoming these compensatory responses and achieving a sustained therapeutic outcome is increased. nih.gov
Molecular Pharmacology of Olmesartan Medoxomil
Angiotensin II Type 1 (AT1) Receptor Antagonism
The primary mechanism of action for olmesartan (B1677269) is the competitive and selective blockade of the angiotensin II type 1 (AT1) receptor. nih.govnih.gov Angiotensin II is the principal pressor agent of the RAAS, and its binding to the AT1 receptor mediates a host of physiological effects, including vasoconstriction, aldosterone (B195564) secretion, and cardiac stimulation. drugbank.commedex.com.bd By blocking the binding of angiotensin II to the AT1 receptor, olmesartan effectively inhibits these actions, independent of the pathways for angiotensin II synthesis. drugbank.com
Specificity and Selectivity of AT1 Receptor Binding
Olmesartan demonstrates a profound specificity and high selectivity for the AT1 receptor subtype over the AT2 receptor. nih.gov This binding affinity is markedly preferential, with studies indicating that olmesartan has more than a 12,500-fold greater affinity for the AT1 receptor than for the AT2 receptor. medex.com.bddroracle.ainih.gov The AT2 receptor is not known to be primarily associated with cardiovascular homeostasis, and olmesartan exhibits virtually no antagonistic activity at this site. nih.govmedex.com.bd This high degree of selectivity ensures that the therapeutic actions are targeted specifically to the pressor and pro-inflammatory pathways mediated by AT1 receptor activation.
Parameter | Receptor Subtype | Finding |
Binding Affinity | AT1 vs. AT2 | Olmesartan exhibits >12,500-fold greater affinity for the AT1 receptor. medex.com.bddroracle.ainih.gov |
Antagonistic Activity | AT2 and AT4 Receptors | Almost no antagonistic activity has been observed. nih.gov |
Insurmountable Antagonism: Theoretical Basis and Cellular Implications
Olmesartan is characterized as an insurmountable antagonist of the AT1 receptor. nih.govresearchgate.net This pharmacological property means that once olmesartan binds to the receptor, the blockade cannot be easily or completely overcome by increasing the concentration of the agonist, angiotensin II. nih.gov The theoretical basis for this insurmountability lies in the kinetics of the drug-receptor interaction, which involves a very slow rate of dissociation of olmesartan from the AT1 receptor. nih.gov
This interaction can be described by a two-step model: an initial, rapid formation of a loose complex between the drug and receptor, which is then followed by a slower transformation into a very tight-binding complex. nih.gov The stability of this final complex is a key feature of olmesartan's molecular action. nih.gov The cellular implication of this insurmountable antagonism is a potent, long-lasting, and dose-dependent blockade of angiotensin II's effects, contributing to a sustained therapeutic action. nih.govresearchgate.net
Ligand-Receptor Interaction Dynamics at the AT1 Receptor
The high-affinity binding and slow dissociation of olmesartan are governed by its unique molecular structure and specific interactions with amino acid residues within the AT1 receptor's binding pocket. researchgate.net Key structural features of the olmesartan molecule, such as a hydroxyalkyl substituent and a carboxyl group on its imidazole (B134444) ring, are crucial for this potent interaction. nih.gov
Crystallographic and molecular modeling studies have identified specific residues that anchor olmesartan within the receptor, including Tyr-35, Trp-84, and Arg-167. nih.gov The dynamics of this ligand-receptor interaction result in a notably slow dissociation rate. In comparative in-vitro washout experiments, the dissociation half-life of olmesartan was significantly longer than that of other ARBs, underscoring its persistent receptor blockade. nih.gov
Angiotensin Receptor Blocker | Dissociation Half-Life (t½) from AT1 Receptor |
[³H] Olmesartan | 72 minutes nih.gov |
[³H] Telmisartan | 29 minutes nih.gov |
Downstream Signaling Pathway Modulation by AT1 Receptor Blockade
By preventing angiotensin II from binding to the AT1 receptor, olmesartan effectively modulates the downstream intracellular signaling pathways that this interaction would normally trigger. This blockade is the source of its primary therapeutic effects on the cardiovascular system.
Regulation of Aldosterone Secretion and Mineralocorticoid Receptor Activation
Beyond its direct vasoconstrictor effects, angiotensin II is a primary stimulant for the synthesis and secretion of aldosterone from the zona glomerulosa of the adrenal cortex. nih.govnih.govpatsnap.com Aldosterone, in turn, acts on mineralocorticoid receptors, primarily in the kidneys, to promote sodium and water retention. patsnap.com
Olmesartan's antagonism of the AT1 receptor interrupts this signaling cascade, thereby inhibiting the release of aldosterone. drugbank.comnih.govpatsnap.com The resulting reduction in circulating aldosterone levels leads to decreased activation of mineralocorticoid receptors. This diminishes sodium reabsorption in the distal collecting tubules of the nephron, promoting natriuresis (sodium excretion) and an accompanying osmotic diuresis. nih.gov This reduction in sodium and water retention contributes significantly to the blood pressure-lowering effect of the compound. nih.govpatsnap.com
Impact on Sodium Transport Mechanisms in Renal Tubules
Olmesartan's influence on blood pressure is significantly tied to its effects on renal sodium handling. The primary mechanism involves the modulation of sodium transport in the renal tubules by blocking the action of angiotensin II. Angiotensin II is a potent regulator of sodium and water absorption in the proximal convoluted tubule. ahajournals.org It stimulates sodium reabsorption by acting on both luminal and basolateral membrane receptors of the tubular epithelial cells. ahajournals.orgnih.gov
Cellular and Molecular Effects Beyond Primary Hemodynamics
Beyond its direct hemodynamic consequences, olmesartan medoxomil engages with a variety of cellular and molecular pathways, contributing to its organ-protective effects. These pleiotropic effects involve the attenuation of oxidative stress, modulation of inflammatory processes, and interference with signaling cascades that promote fibrosis and cellular damage.
Olmesartan has been shown to mitigate oxidative stress by reducing the formation of reactive oxygen species (ROS). In experimental models, olmesartan treatment prevented increases in vascular superoxide (B77818) production and plasma markers of oxidative stress. nih.gov This antioxidant effect is linked to its ability to reduce the expression of essential subunits of NADPH oxidase, a key enzyme in ROS generation. nih.gov Studies in hypertensive patients have demonstrated that olmesartan can decrease the protein expression of p22phox, a crucial component of NADPH oxidase, leading to reduced production of superoxide and other ROS. nih.gov This reduction in oxidative stress helps preserve the bioavailability of nitric oxide, an important vasodilator, and protects against endothelial dysfunction. nih.gov Furthermore, olmesartan has been observed to increase the expression of Heme Oxygenase-1 (HO-1), an enzyme with antioxidant properties. nih.gov
Impact of Olmesartan on Oxidative Stress Markers
Marker | Effect of Olmesartan | Mechanism | Reference |
---|---|---|---|
Vascular Superoxide (O2-) | Decrease | Inhibition of NADPH oxidase activity | nih.gov |
Plasma TBARS | Decrease | Reduction of lipid peroxidation | nih.gov |
p22phox protein expression | Decrease | Downregulation of NADPH oxidase subunit | nih.gov |
Heme Oxygenase-1 (HO-1) | Increase | Upregulation of antioxidant enzyme | nih.gov |
Plasma 8-isoprostane | Decrease | Reduction of a key oxidative stress marker | nih.gov |
Olmesartan exerts significant anti-inflammatory effects by modulating the expression and release of various cytokines and inflammatory mediators. nih.gov In animal models of renovascular hypertension, olmesartan treatment has been shown to reduce elevated levels of the pro-inflammatory cytokine Interleukin-6 (IL-6). wikipedia.orgmdpi.com Clinical and preclinical studies have further demonstrated that olmesartan can decrease serum levels of other key inflammatory markers, including C-reactive protein (CRP), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1). nih.govnih.gov Conversely, olmesartan has been shown to upregulate the anti-inflammatory cytokine IL-10 in certain experimental models of inflammation. nih.gov This modulation of the cytokine balance contributes to the reduction of inflammation-mediated organ damage.
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory and immune responses. researchgate.net Olmesartan has been demonstrated to inhibit the activation of this pathway. nih.govnih.gov By blocking the AT1 receptor, olmesartan prevents angiotensin II-induced activation of NF-κB. nih.gov Mechanistically, olmesartan has been shown to inhibit the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB. frontiersin.orgnih.gov This inhibition downregulates the transcription of various pro-inflammatory genes, providing a key mechanism for the anti-inflammatory effects of the drug. nih.gov This effect has been observed in various cell types and experimental models, highlighting its importance in the therapeutic action of olmesartan. ahajournals.orgresearchgate.net
Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. patsnap.commpkb.org Angiotensin II is known to activate several MAPK pathways, such as extracellular signal-regulated kinases 1/2 (ERK1/2) and c-Jun N-terminal kinase (JNK). nih.gov Research has shown that olmesartan can inhibit angiotensin II-induced activation of ERK1/2 and JNK in vascular smooth muscle cells. nih.gov In models of diabetic nephropathy, olmesartan treatment has been found to modulate the AT-1R/MAPK pathway, suggesting this as a potential therapeutic target. droracle.aijohnshopkins.edu Studies on mononuclear cells from hypertensive patients revealed that olmesartan treatment leads to a reduction in the phosphorylation of ERK1/2, further supporting its role in modulating these signaling cascades. drugbank.comnih.gov
Effect of Olmesartan on MAPK Signaling
MAPK Pathway | Effect of Olmesartan | Cell/Model System | Reference |
---|---|---|---|
ERK1/2 | Inhibition of Activation/Phosphorylation | Rat Aortic Smooth Muscle Cells; Hypertensive Patients | nih.govnih.gov |
JNK | Inhibition of Activation | Rat Aortic Smooth Muscle Cells | nih.gov |
p38 MAPK | Modulation | Diabetic Kidney Mice | droracle.ai |
Transforming Growth Factor-beta 1 (TGF-β1) is a key profibrotic cytokine involved in the pathogenesis of tissue fibrosis in organs such as the kidney and liver. Olmesartan has been shown to interfere with TGF-β1 signaling. In a model of renal fibrosis, olmesartan was found to alleviate fibrosis by promoting the autophagic degradation of TGF-β1. physiology.org This process is mediated by regulating the distribution of High-Mobility Group Box 1 (HMGB1), a protein that can influence autophagy. physiology.org By inhibiting the release of HMGB1, olmesartan reduces the inflammatory response and subsequent activation of TGF-β1/Smad2/3 signaling. physiology.org Concurrently, it increases the cytoplasmic level of HMGB1, which facilitates the degradation of TGF-β1 through autophagy, thereby exerting an anti-fibrotic effect. physiology.org
High Mobility Group Box 1 (HMGB1) Release Regulation
High Mobility Group Box 1 (HMGB1) is a nuclear protein that, when released into the extracellular space, functions as a damage-associated molecular pattern (DAMP), triggering inflammatory responses. nih.govnih.gov Recent research has indicated that olmesartan can regulate the release of HMGB1, suggesting a novel anti-inflammatory mechanism of action beyond its primary RAAS-blocking effects.
In a study investigating the effects of the SARS-CoV-2 envelope protein, it was found that the protein stimulated the release of HMGB1, which in turn triggered an immune response and promoted the activation of the TGF-β1/Smad2/3 signaling pathway, both of which can lead to renal fibrosis. nih.govnih.govresearchgate.net Treatment with olmesartan was shown to inhibit the release of HMGB1 induced by the E protein. nih.gov This inhibition of HMGB1 release led to a reduction in the inflammatory response and the activation of the TGF-β1/Smad2/3 signaling pathway. nih.govnih.govresearchgate.net
Furthermore, by inhibiting the release of HMGB1, olmesartan was found to increase the cytoplasmic levels of HMGB1. nih.gov This increase in cytoplasmic HMGB1 promoted the autophagic degradation of TGF-β1, further mitigating fibrosis. nih.govnih.govresearchgate.net These findings highlight that HMGB1 is a crucial factor in the protective effects of olmesartan against renal damage. nih.gov The regulation of HMGB1 release by olmesartan represents a significant aspect of its molecular pharmacology, contributing to its therapeutic potential in conditions associated with inflammation and fibrosis. thieme-connect.com
Renin-Angiotensin-Aldosterone System (RAAS) Interruption by Olmesartan
The primary mechanism of action of olmesartan is the interruption of the Renin-Angiotensin-Aldosterone System (RAAS) by selectively blocking the AT1 receptor. This blockade prevents angiotensin II from binding to its receptor, thereby inhibiting its various physiological effects, including vasoconstriction, aldosterone secretion, and sodium retention.
Feedback Mechanisms and Renin/Angiotensin I and II Levels
Blockade of the AT1 receptor by olmesartan disrupts the negative feedback loop that angiotensin II normally exerts on renin release. Consequently, this leads to a compensatory increase in plasma renin activity and circulating levels of angiotensin I and angiotensin II. However, despite the elevated levels of angiotensin II, the pharmacological effects are blocked by olmesartan's antagonism of the AT1 receptor.
Comparative Analysis of RAAS Blockade Efficacy (vs. ACE Inhibitors)
Both angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs) like olmesartan interrupt the RAAS, but through different mechanisms. ACE inhibitors decrease the production of angiotensin II from angiotensin I. pharmacytimes.com In contrast, ARBs selectively block the binding of angiotensin II to the AT1 receptor. pharmacytimes.com This allows for a more specific blockade of the detrimental effects of angiotensin II mediated by the AT1 receptor, while potentially allowing for the beneficial effects mediated by the AT2 receptor to remain unopposed. Initial comparative clinical studies have suggested that olmesartan may be associated with significantly better blood pressure control than some other ARBs. pharmacytimes.com
Role of Angiotensin II Type 2 (AT2) Receptors and ACE2/Ang-(1-7)/Mas Receptor Axis
By selectively blocking the AT1 receptor, olmesartan allows angiotensin II to bind to the unopposed AT2 receptor. Activation of the AT2 receptor is thought to counterbalance many of the effects of AT1 receptor activation, promoting vasodilation, anti-proliferation, and anti-inflammatory effects. Furthermore, the RAAS includes a counter-regulatory axis involving angiotensin-converting enzyme 2 (ACE2), which converts angiotensin II to angiotensin-(1-7). Angiotensin-(1-7) then acts on the Mas receptor, mediating effects that generally oppose those of angiotensin II, such as vasodilation and anti-fibrotic actions. The interplay between these pathways is complex and an area of ongoing research.
Extrarenal Effects of RAAS Modulation
The modulation of the RAAS by olmesartan extends beyond its effects on the kidneys and blood pressure. The RAAS is a systemic hormonal cascade that influences various tissues and organs. Blockade of the AT1 receptor can have protective effects on the cardiovascular system, including reducing cardiac hypertrophy and fibrosis. Additionally, RAAS modulation has been implicated in metabolic processes and inflammatory pathways throughout the body.
The Synergistic Interaction of the Components
Complementary Mechanisms of Action
Olmesartan medoxomil directly targets the RAAS by blocking the effects of angiotensin II, leading to vasodilation. fda.govorganon.com Hydrochlorothiazide, on the other hand, reduces blood volume by promoting diuresis. fda.govorganon.com This dual mechanism addresses two key factors in the pathophysiology of hypertension.
Furthermore, hydrochlorothiazide can activate the RAAS as a compensatory mechanism to the reduction in plasma volume. nih.govoup.com The co-administration of an ARB like olmesartan counteracts this effect, leading to a more pronounced and sustained reduction in blood pressure than either agent used as monotherapy. nih.govfda.gov
Research Findings on Combined Efficacy
Clinical studies have consistently demonstrated that the combination of olmesartan medoxomil and hydrochlorothiazide is more effective at lowering blood pressure than either component alone. dovepress.comdovepress.comtandfonline.com
A factorial design study involving 502 hypertensive patients showed that all combinations of olmesartan medoxomil and hydrochlorothiazide resulted in significantly greater reductions in both systolic and diastolic blood pressure compared to monotherapy with either drug or placebo. nih.govtandfonline.com For instance, the combination of olmesartan medoxomil 20 mg and hydrochlorothiazide 12.5 mg produced a mean reduction in seated diastolic blood pressure that was significantly greater than the reductions seen with either 20 mg of olmesartan medoxomil alone or 12.5 mg of hydrochlorothiazide alone. oup.com
Table 1: Mean Placebo-Subtracted Reductions in Blood Pressure with this compound
Combination Dose (Olmesartan/Hydrochlorothiazide) | Mean Placebo-Subtracted Systolic BP Reduction (mmHg) | Mean Placebo-Subtracted Diastolic BP Reduction (mmHg) |
20 mg / 12.5 mg | 17 | 8 |
40 mg / 12.5 mg | 24 | 14 |
40 mg / 25 mg | 24 | 14 |
Data from placebo-controlled studies showing trough (24 hours post-dosing) blood pressure reductions. mims.comfda.gov |
Another study demonstrated that in patients whose blood pressure was not adequately controlled with olmesartan medoxomil 40 mg alone, the addition of hydrochlorothiazide 25 mg resulted in a significantly greater reduction in diastolic blood pressure compared to those who remained on olmesartan monotherapy. tandfonline.com The percentage of patients achieving their target blood pressure was also significantly higher in the combination therapy group. tandfonline.com
Table 2: Efficacy of Adding Hydrochlorothiazide to Olmesartan Monotherapy
Treatment Group | Change in Seated Diastolic BP (mmHg) | Change in Seated Systolic BP (mmHg) |
Olmesartan 40 mg | -5.7 | -8.9 |
Olmesartan 40 mg / HCTZ 25 mg | -11.2 | -16.2 |
Data from a study comparing continued olmesartan monotherapy to the addition of hydrochlorothiazide. tandfonline.com |
Studies have also shown that there is no clinically relevant pharmacokinetic interaction between olmesartan medoxomil and hydrochlorothiazide when co-administered, meaning that dosage adjustments due to drug-drug interactions are not necessary. nih.gov
Integrated Pharmacodynamics of Olmesartan Medoxomil and Hydrochlorothiazide Combination
Synergistic Mechanisms in Physiological Systems
The enhanced antihypertensive effect of combining olmesartan (B1677269) medoxomil and hydrochlorothiazide (B1673439) stems from their interaction with key systems that regulate blood pressure.
Complementary Pathways for Systemic Vascular Resistance Reduction
Olmesartan medoxomil and hydrochlorothiazide work on different but complementary pathways to lower systemic vascular resistance, a primary determinant of blood pressure.
Olmesartan Medoxomil: This component is an angiotensin II receptor blocker (ARB). sphinxsai.com Angiotensin II is a potent vasoconstrictor, meaning it narrows blood vessels, which increases blood pressure. rxlist.com Olmesartan medoxomil selectively blocks the AT1 receptor, preventing angiotensin II from binding and exerting its vasoconstrictor effects. rxlist.comndmctsgh.edu.tw This leads to vasodilation, or the widening of blood vessels, and a subsequent reduction in blood pressure. researchgate.net Olmesartan exhibits a high affinity for the AT1 receptor, which may contribute to its potent and long-lasting antihypertensive effects. psu.edujapi.org
Hydrochlorothiazide: As a thiazide diuretic, hydrochlorothiazide primarily acts on the kidneys. tandfonline.comdrugs.com It inhibits the reabsorption of sodium and chloride ions in the distal tubules of the nephron. sphinxsai.comtandfonline.com This action leads to increased excretion of sodium and water (diuresis), which reduces plasma volume. ndmctsgh.edu.twdrugs.com The reduction in blood volume contributes to a decrease in blood pressure. tandfonline.comdrugs.com While the primary mechanism is diuretic, thiazides are also thought to have a direct vasodilatory effect on blood vessels, although the exact mechanism is not fully understood. tandfonline.com
The combination of these two agents results in a more significant blood pressure reduction than either component alone. nih.govlongdom.orgresearchgate.net The diuretic action of hydrochlorothiazide can lead to a compensatory activation of the renin-angiotensin-aldosterone system (RAAS), which would normally counteract the blood pressure-lowering effect. nih.govdovepress.com However, the concurrent administration of olmesartan medoxomil blocks this compensatory response, leading to a synergistic effect. dovepress.com
Mitigation of Diuretic-Induced RAAS Activation
A key aspect of the synergy between olmesartan medoxomil and hydrochlorothiazide lies in the mitigation of a counter-regulatory mechanism initiated by the diuretic.
Hydrochlorothiazide, by reducing plasma volume and sodium levels, can trigger the renin-angiotensin-aldosterone system (RAAS). dovepress.comoup.com This activation leads to the production of angiotensin II, which, as a vasoconstrictor, would work to increase blood pressure, thereby partially offsetting the diuretic's effect. nih.govresearchgate.net
This is where the inclusion of olmesartan medoxomil becomes crucial. By blocking the AT1 receptors, olmesartan prevents the vasoconstrictive actions of the increased angiotensin II levels. tandfonline.comresearchgate.net This effectively blunts the compensatory physiological response to diuresis, allowing for a more pronounced and sustained reduction in blood pressure. tandfonline.comresearchgate.net This interaction transforms a potential limitation of diuretic monotherapy into a therapeutic advantage in the combination.
Renin-Aldosterone Axis Interruption and Potassium Homeostasis Modulation
The interplay between olmesartan medoxomil and hydrochlorothiazide also has significant implications for the renin-aldosterone axis and the regulation of potassium levels.
The RAAS is a hormonal cascade that plays a central role in regulating blood pressure and fluid balance. abdominalkey.com Angiotensin II stimulates the adrenal glands to release aldosterone (B195564), a hormone that promotes sodium and water retention and potassium excretion by the kidneys. nih.govmdpi.com
Olmesartan's Role: By blocking angiotensin II at the AT1 receptor, olmesartan medoxomil indirectly inhibits the release of aldosterone. rxlist.com This interruption of the renin-aldosterone axis contributes to its blood pressure-lowering effect by reducing sodium and water retention. mpkb.org
Hydrochlorothiazide's Impact: Thiazide diuretics like hydrochlorothiazide can lead to potassium loss (hypokalemia) as an unintended consequence of their diuretic action. fda.gov.phfda.gov
The combination of these two agents helps to balance potassium levels. The aldosterone-suppressing effect of olmesartan can counteract the potassium-wasting effect of hydrochlorothiazide, leading to a more neutral effect on potassium homeostasis. dovepress.com Studies have shown a lower incidence of hypokalemia with the combination of an ARB and hydrochlorothiazide compared to hydrochlorothiazide monotherapy. dovepress.com
Theoretical Advantages of Fixed-Dose Combination Therapy
The use of a fixed-dose combination of olmesartan medoxomil and hydrochlorothiazide offers several theoretical advantages beyond the convenience of a single pill.
Optimization of Receptor Blockade and Ion Transport Inhibition
A fixed-dose combination allows for the simultaneous and optimized targeting of two distinct regulatory mechanisms involved in blood pressure control.
Receptor Blockade: Olmesartan medoxomil provides a potent and sustained blockade of the AT1 receptor, effectively inhibiting the pressor effects of angiotensin II. researchgate.netpsu.edu The slow dissociation of olmesartan from the AT1 receptor may contribute to its long-lasting antihypertensive efficacy. psu.edu
Ion Transport Inhibition: Hydrochlorothiazide directly inhibits the sodium-chloride cotransporter in the renal tubules, leading to increased sodium and water excretion. sphinxsai.com
By combining these actions, the therapy addresses both the vasoconstrictor and volume-dependent components of hypertension. The result is a more comprehensive and effective approach to lowering blood pressure than could be achieved with either agent alone. nih.govlongdom.org
Potential for Enhanced Efficacy through Multi-Mechanism Intervention
The multifactorial nature of hypertension often necessitates a multi-pronged therapeutic approach. dovepress.com The combination of olmesartan medoxomil and hydrochlorothiazide embodies this principle by intervening at multiple points in the pathophysiology of high blood pressure.
Clinical studies have consistently demonstrated that the combination of olmesartan and hydrochlorothiazide leads to greater reductions in both systolic and diastolic blood pressure compared to monotherapy with either component. nih.govresearchgate.netnih.gov This enhanced efficacy allows a greater percentage of patients to achieve their target blood pressure goals. psu.edunih.gov The additive, and in some aspects synergistic, effects of these two agents provide a more robust and reliable antihypertensive response. dovepress.comnih.gov
Efficacy of Olmesartan Medoxomil/Hydrochlorothiazide Combination Therapy vs. Monotherapy
Treatment Group | Mean Seated Diastolic BP Reduction (mmHg) | Mean Seated Systolic BP Reduction (mmHg) |
---|---|---|
Olmesartan Medoxomil/HCTZ (40/25 mg) | -21.9 | -26.8 |
Olmesartan Medoxomil (40 mg) | -14.6 | -11.3 |
Hydrochlorothiazide (25 mg) | -12.9 | -10.2 |
Data from an 8-week, randomized, double-blind, factorial design study. psu.edunih.gov
Blood Pressure Goal Achievement with Olmesartan Medoxomil/Hydrochlorothiazide
Blood Pressure Goal | Percentage of Patients Achieving Goal |
---|---|
≤140/90 mmHg | 83% |
≤130/85 mmHg | 69% |
Data from a study with patients titrated to olmesartan medoxomil/HCTZ 40/25 mg/day over 8 weeks. psu.edunih.gov
Molecular and Genetic Determinants of Therapeutic Response
Pharmacogenomics of Angiotensin II Receptor Blockers (ARBs)
The effectiveness of ARBs, such as olmesartan (B1677269), is intrinsically linked to the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation. nih.govfrontiersin.org Genetic variations within the genes of this pathway can significantly modulate the therapeutic response to these agents. nih.gov
Olmesartan exerts its antihypertensive effect by selectively blocking the angiotensin II type 1 (AT1) receptor, which is encoded by the AGTR1 gene. nih.govgenecards.org Polymorphisms in this gene can alter the receptor's function and expression, thereby influencing the drug's efficacy.
A notable polymorphism in the AGTR1 gene is A1166C. nih.gov Studies have suggested that this polymorphism can influence the blood pressure response to thiazide diuretics and may interact with other RAAS gene variations. nih.gov For instance, one study on the antiproteinuric response to high doses of olmesartan found that patients with the AC genotype of the AGTR1 gene had a significantly greater reduction in proteinuria (85.2%) compared to those with the CC (73.7%) or AA (62.7%) genotypes. revistanefrologia.comnih.gov This suggests that the C allele may be associated with an enhanced response to olmesartan, possibly due to increased transcription and a higher density of AT1 receptors. revistanefrologia.com Another study focusing on Chinese hypertensive patients treated with telmisartan, another ARB, found that the -521C/T polymorphism in the AGTR1 gene was associated with blood pressure response. Patients with the -521CC genotype showed a significant reduction in diastolic blood pressure compared to those carrying the T allele. researchgate.net
The -786T/C polymorphism in the NOS3 gene (rs2070744) has also been shown to be relevant for ARB responses. mdpi.comdovepress.com Endothelial cells homozygous for the C allele have demonstrated a more enhanced nitric oxide formation in response to olmesartan treatment. mdpi.comdovepress.com This suggests that individuals carrying the C allele may have a better response to olmesartan. mdpi.comnih.gov
Table 1: Influence of AGTR1 Polymorphisms on Olmesartan Response
Polymorphism | Genotype | Observed Effect on Olmesartan/ARB Therapy | Reference |
---|---|---|---|
A1166C | AC | 85.2% reduction in proteinuria with high-dose olmesartan. revistanefrologia.comnih.gov | revistanefrologia.comnih.gov |
A1166C | CC | 73.7% reduction in proteinuria with high-dose olmesartan. revistanefrologia.comnih.gov | revistanefrologia.comnih.gov |
A1166C | AA | 62.7% reduction in proteinuria with high-dose olmesartan. revistanefrologia.comnih.gov | revistanefrologia.comnih.gov |
This table is based on data from the provided text and is for informational purposes only.
The RAAS is a cascade of hormonal and enzymatic reactions that plays a central role in blood pressure control. frontiersin.org Genetic variations in several genes within this pathway, beyond AGTR1, can influence the therapeutic response to ARBs. Key genes in this pathway include those for angiotensinogen (B3276523) (AGT) and angiotensin-converting enzyme (ACE). nih.govopencardiovascularmedicinejournal.com
Pharmacogenomics of Thiazide Diuretics
The efficacy of thiazide diuretics, including hydrochlorothiazide (B1673439), is largely dependent on their ability to inhibit sodium reabsorption in the kidneys. Genetic variations affecting the drug's target and its transport to the site of action can lead to inter-individual differences in therapeutic response. pharmgkb.org
Hydrochlorothiazide's primary target is the thiazide-sensitive sodium-chloride cotransporter (NCC), which is encoded by the SLC12A3 gene. pharmgkb.orgnih.govoup.com This transporter is located in the apical membrane of the distal convoluted tubule in the kidney and is responsible for a significant portion of sodium chloride reabsorption. nih.govoup.com
Mutations in the SLC12A3 gene can lead to Gitelman's syndrome, a genetic disorder characterized by low blood pressure and electrolyte imbalances, highlighting the transporter's crucial role in blood pressure regulation. ahajournals.org Polymorphisms in this gene can also influence the response to thiazide diuretics. For example, some studies have suggested that certain variants in the SLC12A3 gene are associated with an individual's response to diuretics. researchgate.net The C variant of SLC12A3 (rs1529927) has been shown to be more responsive to a diuretic. gavinpublishers.com Conversely, other studies have not found a significant correlation between certain SLC12A3 polymorphisms, like Arg904Gln, and essential hypertension. karger.com
Table 2: Selected SLC12A3 Polymorphisms and Their Association with Diuretic Response
Polymorphism | Allele | Reported Association with Thiazide Diuretic Response | Reference |
---|---|---|---|
rs1529927 | C | More responsive to diuretic therapy. gavinpublishers.com | gavinpublishers.com |
This table is based on data from the provided text and is for informational purposes only.
For hydrochlorothiazide to exert its effect, it must be secreted into the tubular lumen of the nephron. This process is mediated by renal drug transporters. Variations in the genes encoding these transporters can affect the concentration of the drug at its site of action and thus influence its efficacy.
Key transporters involved in the renal secretion of hydrochlorothiazide include the organic anion transporters OAT1 (encoded by SLC22A6) and OAT3 (encoded by SLC22A8), and the organic cation transporter OCT2 (encoded by SLC22A2). researchgate.net Studies have shown that hydrochlorothiazide is a substrate for OAT1, OAT3, and OCT2. researchgate.net
An intergenic polymorphism (rs10792367) located between the OAT1 and OAT3 genes has been investigated for its association with hydrochlorothiazide response. nih.gov While this polymorphism was not associated with the risk of hypertension itself, it was found to be involved in the variability of the antihypertensive response to hydrochlorothiazide. nih.gov Specifically, carriers of the C allele had a lower reduction in systolic blood pressure after treatment with hydrochlorothiazide compared to those with the GG genotype. nih.gov Another study observed that a higher dose-to-weight corrected area under the curve for hydrochlorothiazide was seen in individuals with the SLC22A1 rs34059508 G/A genotype compared to G/G volunteers. nih.govnih.gov
The efficacy of diuretics can be counteracted by the activation of the RAAS, which is a physiological response to the salt and water loss induced by these drugs. ahajournals.org Therefore, genetic polymorphisms within the RAAS genes can indirectly influence the therapeutic response to hydrochlorothiazide.
Several studies have demonstrated that polymorphisms in genes such as ACE and AGT can modulate the blood pressure-lowering effects of hydrochlorothiazide. nih.govresearchgate.net For example, the ACE I/D polymorphism has been shown to interact with gender to affect the response to hydrochlorothiazide, with women homozygous for the I allele and men homozygous for the D allele showing a greater blood pressure reduction. pharmgkb.org
In a study on a Chinese Han population, the AGT -6G allele was associated with a greater reduction in diastolic and mean blood pressure in response to hydrochlorothiazide. researchgate.net The same study also found that the CYP11B2 -344CC genotype (aldosterone synthase gene) was linked to a greater blood pressure reduction. researchgate.net Furthermore, a polymorphism in the renin gene (REN), rs11240688, has been identified as an independent predictor of the blood pressure-lowering response to hydrochlorothiazide. nih.gov
Table 3: Compound Names Mentioned
Compound Name |
---|
Olmesartan |
Hydrochlorothiazide |
Olmetec Plus |
Angiotensin II |
Aldosterone (B195564) |
Renin |
Telmisartan |
Enalapril |
Amlodipine |
Lisinopril |
Chlorthalidone |
Atenolol |
Valsartan |
Losartan (B1675146) |
Candesartan |
Ramipril |
Benazepril |
Irbesartan |
Eprosartan |
Azilsartan |
Furosemide |
Bumetanide |
Torsemide |
Amiloride |
Pravastatin |
Cimetidine |
Metformin |
Procainamide |
Memantine |
Amantadine |
Digoxin |
Methotrexate |
Fenoterol |
Ritonavir |
Midazolam |
Cabotegravir |
Cloxacillin |
Penicillin G |
Efonidipine |
Quinidine |
Diphenhydramine |
Ibuprofen |
Disopyramide |
Indoleacetic acid |
Indomethacin |
Famotidine |
Imipramine |
Indoxyl sulfate |
Bleomycin-A5 |
Ramipril |
Benazepril |
Bisoprolol |
Carvedilol |
Other Candidate Genes Affecting Diuretic Response (e.g., α-Adducin, NEDD4L, WNK1, GNB3)
The antihypertensive effect of hydrochlorothiazide, the diuretic component of this compound, is primarily achieved by inhibiting the sodium-chloride cotransporter in the distal convoluted tubule of the kidney, leading to increased sodium and water excretion. mayoclinic.org Genetic polymorphisms in several genes that are part of or regulate this pathway can significantly alter an individual's response to HCTZ. pharmgkb.orgsld.cu
α-Adducin (ADD1):
Alpha-adducin is a cytoskeletal protein involved in the regulation of ion transport. frontiersin.org The Gly460Trp polymorphism (rs4961) in the ADD1 gene has been a subject of extensive research. pharmgkb.orgresearchgate.net Carriers of the 460Trp allele have been shown to have a greater blood pressure reduction in response to hydrochlorothiazide compared to individuals with the Gly460Gly genotype. pharmgkb.orgmdpi.comdovepress.com This enhanced response is thought to be due to the Trp allele's influence on renal sodium handling. pharmgkb.orgathenslab.gr Specifically, it may lead to increased Na+-K+ pump activity, resulting in greater sodium reabsorption, a mechanism that HCTZ effectively counteracts. dovepress.com One study found that hypertensive individuals carrying at least one 460Trp allele of α-adducin had a more pronounced decrease in mean blood pressure after two months of HCTZ treatment. researchgate.net However, it is important to note that some studies have reported conflicting findings, indicating a lack of association in certain populations. mdpi.com
NEDD4L (Neural Precursor Cell Expressed, Developmentally Down-regulated 4-like):
The NEDD4L gene encodes a ubiquitin ligase that plays a role in the degradation of the epithelial sodium channel (ENaC), thereby influencing sodium reabsorption in the distal nephron. mdpi.comgeneesmiddeleninformatiebank.nl Polymorphisms in NEDD4L can affect salt sensitivity and plasma renin concentrations. mdpi.commdpi.com The rs4149601 polymorphism, in particular, has been associated with the response to hydrochlorothiazide. mdpi.com Studies have shown that carriers of the G allele of rs4149601 exhibit a better antihypertensive response to HCTZ. mdpi.comgeneesmiddeleninformatiebank.nl Furthermore, a haplotype involving the G-C alleles of SNPs rs4149601 and rs292449, respectively, was associated with a better blood pressure response to hydrochlorothiazide in white patients. pharmgkb.orgmdpi.com These findings were not replicated in African Americans, highlighting the ethnic-specific effects of these genetic variants. mdpi.comgeneesmiddeleninformatiebank.nl
WNK1 (With-No-Lysine [K] Kinase 1):
The WNK1 gene encodes a serine-threonine kinase that is a key regulator of ion transport in the kidney, including the thiazide-sensitive sodium-chloride cotransporter (NCC). researchgate.netembopress.org Given its role, it is a significant candidate gene for influencing diuretic response. Several single nucleotide polymorphisms (SNPs) in WNK1 have been investigated. A study identified three SNPs in WNK1 (rs2107614, rs2277869, and rs1159744) that were significantly associated with ambulatory blood pressure responses to hydrochlorothiazide, accounting for 2% to 4% of the variation in systolic and diastolic responses. researchgate.netfda.gov However, other studies have found no relationship between certain WNK1 polymorphisms and the antihypertensive response to hydrochlorothiazide, suggesting that while WNK kinases are crucial for blood pressure regulation, the predictive value of specific polymorphisms for diuretic response may vary. mdpi.com
GNB3 (G-protein Subunit Beta 3):
The GNB3 gene encodes the β3 subunit of heterotrimeric G-proteins, which are integral to signal transduction from many cell surface receptors. athenslab.gr The C825T polymorphism (rs5443) in this gene has been linked to altered G-protein signaling and an increased risk of hypertension. athenslab.gr With respect to diuretic response, the 825T allele has been associated with a better antihypertensive response to hydrochlorothiazide in a gene-dose-related manner. pharmgkb.orgathenslab.grmdpi.com This polymorphism leads to the formation of a splice variant that may enhance signal transduction. pharmgkb.orgmdpi.com However, some larger studies have failed to replicate this association, indicating that the role of this polymorphism in predicting hydrochlorothiazide response requires further confirmation. pharmgkb.orgmdpi.com
Gene | Polymorphism | Effect on Hydrochlorothiazide Response | Reference |
---|---|---|---|
α-Adducin (ADD1) | Gly460Trp (rs4961) | Trp allele associated with a better blood pressure response. | pharmgkb.orgmdpi.comdovepress.com |
NEDD4L | rs4149601 | G allele associated with a better antihypertensive response in Caucasians. | mdpi.comgeneesmiddeleninformatiebank.nl |
WNK1 | rs2107614, rs2277869, rs1159744 | Associated with variation in ambulatory blood pressure response. | researchgate.netfda.gov |
GNB3 | C825T (rs5443) | T allele associated with a better antihypertensive response (conflicting results exist). | pharmgkb.orgathenslab.grmdpi.com |
Gene-Environment and Gene-Gene Interactions in Combination Therapy Response
The response to the combination therapy of olmesartan and hydrochlorothiazide is not determined by single genetic variants alone but by a complex interplay between multiple genes (gene-gene interactions) and between genes and environmental factors (gene-environment interactions). nih.govtga.gov.au While specific studies on these interactions for the olmesartan-hydrochlorothiazide combination are limited, research on the individual components and related drug classes provides valuable insights.
The efficacy of diuretics can be influenced by environmental factors such as dietary salt intake. embopress.org The renin-angiotensin-aldosterone system (RAAS), which is targeted by olmesartan, is also known to be affected by salt intake. webmd.com Therefore, the genetic predisposition to salt sensitivity, potentially governed by genes like ADD1 and NEDD4L, can interact with dietary salt intake to modulate the response to this compound.
Gene-gene interactions, or epistasis, are also crucial. For instance, a study demonstrated that polymorphisms in the ACE and ADD1 genes collectively affect the blood pressure response to HCTZ. frontiersin.org Since olmesartan directly targets the RAAS pathway, of which ACE is a key component, it is plausible that interactions between polymorphisms in RAAS-related genes and diuretic-response genes could significantly impact the efficacy of the combination therapy. For example, the interaction between the ACE I/D polymorphism and gender has been shown to influence the response to hydrochlorothiazide, with women carrying the II genotype and men with the DD genotype showing a greater response. researchgate.net Such interactions highlight the complexity of predicting drug response and the need to consider multiple genetic factors simultaneously.
A study investigating the pharmacokinetics of olmesartan and hydrochlorothiazide found that co-administration of a higher dose of hydrochlorothiazide (25 mg vs 12.5 mg) led to a faster time to reach maximum concentration (tmax) for olmesartan, suggesting a potential pharmacokinetic interaction that could be influenced by genetic variants in drug transporter genes. nih.gov
Computational and Systems Biology Approaches in Predicting Drug Response
The complexity of hypertension, involving numerous physiological pathways, makes it an ideal candidate for computational and systems biology approaches to predict drug response. hres.cagavinpublishers.com These approaches aim to integrate data from genomics, proteomics, and metabolomics with clinical information to create predictive models. nih.gov
For antihypertensive therapy, mathematical models of the cardiovascular and renal systems are being developed to simulate the effects of different drug classes, including ARBs and diuretics. frontiersin.orghres.ca These "in silico" models can incorporate the pharmacodynamics of drugs like olmesartan and hydrochlorothiazide to predict the blood pressure-lowering effect of their combination in virtual patients. hres.ca For example, a modular agent-based model has been developed that includes equations simulating the response to various antihypertensive therapies, including an ARB (losartan) and hydrochlorothiazide. frontiersin.orghres.ca Such models can be fitted with data from clinical trials to test different treatment scenarios and predict outcomes for individual drugs and their combinations. hres.ca
Machine learning algorithms are also being employed to develop models that can predict individual patient responses to antihypertensive treatments. researchgate.net These models can utilize a wide range of features, including clinical data, laboratory findings, and genetic information, to predict the blood pressure response to specific drug regimens, including combination therapies like olmesartan and hydrochlorothiazide. researchgate.net One study mentioned the use of a CatBoost model to predict 24-hour mean systolic and diastolic blood pressure with a certain accuracy, which could aid clinicians in selecting optimal medications and doses. researchgate.net Another computational approach involves integrating molecular and pharmacological data to predict effective drug combinations. hres.ca Such methods have recognized that ARBs, including olmesartan, are frequently combined with hydrochlorothiazide, suggesting a strong pharmacological rationale that can be modeled computationally. hres.ca
Mechanistic Basis of Drug Drug Interactions
Interactions with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
A significant and potentially severe interaction can occur when Olmetec Plus is co-administered with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).
The concurrent use of an ARB, a diuretic, and an NSAID is known as the "triple whammy," a combination that markedly increases the risk of acute kidney injury (AKI). The pathophysiological basis for this interaction involves a convergence of three distinct mechanisms that compromise renal hemodynamics:
ARB (Olmesartan): Causes vasodilation of the efferent arteriole, which decreases the pressure gradient needed for glomerular filtration.
NSAID: Causes vasoconstriction of the afferent arteriole by inhibiting the synthesis of renal vasodilatory prostaglandins (B1171923).
The simultaneous constriction of the afferent arteriole (reducing blood flow into the glomerulus) and dilation of the efferent arteriole (reducing filtration pressure), compounded by a state of reduced renal perfusion from the diuretic, can lead to a precipitous fall in GFR and precipitate acute renal failure.
Drug Class | Component in Interaction | Primary Effect on Glomerular Arteriole | Impact on Glomerular Filtration |
---|---|---|---|
NSAID | e.g., Ibuprofen, Naproxen | Constricts Afferent Arteriole | Decreases renal blood flow into the glomerulus |
ARB | Olmesartan (B1677269) | Dilates Efferent Arteriole | Reduces glomerular filtration pressure |
Diuretic | Hydrochlorothiazide (B1673439) | Reduces Plasma Volume | Decreases overall renal perfusion |
The mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are essential for converting arachidonic acid into prostaglandins. Within the kidneys, prostaglandins (particularly PGE2 and prostacyclin) play a critical homeostatic role by inducing vasodilation of the afferent arteriole. This action is vital for maintaining adequate renal blood flow and GFR, especially in states of renal hypoperfusion, such as that induced by diuretic therapy.
By inhibiting COX enzymes, NSAIDs block the production of these protective prostaglandins. This leads to unopposed afferent arteriole vasoconstriction, a reduction in renal blood flow, and a subsequent decline in GFR. In a patient taking this compound, who is already in a state of volume depletion (from hydrochlorothiazide) and has altered efferent arteriole tone (from olmesartan), the addition of an NSAID can acutely compromise renal function.
Interactions with Renal Transport Systems
The active secretion of olmesartan and hydrochlorothiazide from the blood into the urine is mediated by a series of drug transporters in the renal proximal tubules. Interactions at this level can alter the pharmacokinetics of these compounds.
The renal secretion of hydrochlorothiazide is a multi-step process involving transporters on both the basolateral (blood-facing) and apical (urine-facing) membranes of tubular epithelial cells. Uptake from the blood is primarily mediated by human organic anion transporters OAT1 and OAT3. physiology.org It is also a substrate, albeit with lower affinity, for the organic cation transporter OCT2. physiology.org Efflux into the tubular lumen is mediated in part by Multidrug Resistance-Associated Protein 4 (MRP4). drugbank.com Consequently, potent inhibitors of OAT1 and OAT3, such as probenecid, have the potential to reduce the renal secretion of hydrochlorothiazide, thereby altering its plasma concentration. physiology.org
Olmesartan, being an anionic compound, is also a substrate for renal transporters. Its uptake into kidney cells is significantly mediated by OAT1 and OAT3, with OAT3 playing a predominant role. Efflux of olmesartan is handled by transporters including MRP2 and MRP4. Therefore, co-administration of drugs that inhibit these transporters could theoretically lead to drug-drug interactions by altering the renal clearance of olmesartan.
Compound | Process | Primary Transporters Involved | Potential Interaction |
---|---|---|---|
Hydrochlorothiazide | Basolateral Uptake (Blood to Cell) | OAT1, OAT3, OCT2 physiology.org | Inhibition by OAT1/3 inhibitors (e.g., probenecid) may decrease renal secretion. |
Apical Efflux (Cell to Urine) | MRP4 drugbank.com | Competition with other MRP4 substrates. | |
Olmesartan | Basolateral Uptake (Blood to Cell) | OAT1, OAT3 (predominantly) | Inhibition by OAT3 inhibitors may decrease renal clearance. |
Apical Efflux (Cell to Urine) | MRP2, MRP4 | Competition with other MRP2/MRP4 substrates. |
Competition for Organic Anion Transporters (OATs) and Other Efflux Pumps
Both olmesartan and hydrochlorothiazide are substrates for a variety of transporters that play a crucial role in their absorption, distribution, and elimination. Competition for these transporters with other co-administered drugs can lead to altered plasma concentrations and potential changes in therapeutic efficacy or toxicity.
Hydrochlorothiazide , a thiazide diuretic, is actively secreted into the urine, a process mediated by several key transporters. Research has shown that hydrochlorothiazide is a substrate for Organic Anion Transporters 1 (OAT1), OAT3, and OAT4, as well as the Multidrug Resistance-Associated Protein 4 (MRP4). OAT1 and OAT3 are primarily responsible for the uptake of hydrochlorothiazide from the blood into the renal proximal tubule cells, while MRP4 is involved in its efflux from the cells into the tubular lumen.
Studies have elucidated the kinetics of hydrochlorothiazide transport, revealing its affinity for these transporters. While hydrochlorothiazide itself is not considered a potent inhibitor of OAT1 or OAT3 at clinically relevant concentrations, the co-administration of strong inhibitors of these transporters could potentially decrease the renal clearance of hydrochlorothiazide, leading to its accumulation.
Olmesartan , the active metabolite of the prodrug olmesartan medoxomil, also interacts with a broad range of transporters. It is a substrate for Organic Anion Transporting Polypeptides (OATP1B1 and OATP1B3) in the liver, which are crucial for its hepatic uptake. In the kidney, olmesartan is a substrate for OAT1, OAT3, and OAT4, with OAT3 playing a predominant role in its uptake into renal cells.
Furthermore, olmesartan is transported by the efflux pumps MRP2 and MRP4. This complex interplay of uptake and efflux transporters in both the liver and kidneys highlights multiple potential sites for competitive drug interactions. For instance, drugs that inhibit OATP1B1/1B3 could reduce the hepatic clearance of olmesartan, while inhibitors of renal OATs could impair its urinary excretion.
The following interactive table summarizes the key transporters involved in the disposition of olmesartan and hydrochlorothiazide.
Compound | Transporter Family | Specific Transporters Involved | Primary Role |
Olmesartan | OATP | OATP1B1, OATP1B3 | Hepatic uptake |
OAT | OAT1, OAT3, OAT4 | Renal uptake | |
MRP | MRP2, MRP4 | Biliary and renal efflux | |
Hydrochlorothiazide | OAT | OAT1, OAT3, OAT4 | Renal uptake |
MRP | MRP4 | Renal efflux |
Modulation of Drug Clearance Mechanisms
The clearance of both olmesartan and hydrochlorothiazide is significantly influenced by the activity of the aforementioned drug transporters. Consequently, any modulation of these transporters can directly impact the drugs' clearance from the body.
The renal clearance of hydrochlorothiazide is a critical determinant of its diuretic and antihypertensive effects. As it is primarily eliminated unchanged in the urine, any interference with its active tubular secretion can have significant clinical implications. For example, co-administration of drugs that are potent inhibitors of OAT1 and OAT3 could lead to a reduction in hydrochlorothiazide clearance, potentially enhancing its effects or increasing the risk of adverse events.
Olmesartan exhibits both renal and hepatic clearance. Its elimination is a balanced process involving urinary excretion and biliary secretion. The modulation of either of these pathways can alter its systemic exposure. Inhibition of hepatic uptake transporters (OATP1B1/1B3) or efflux transporters (MRP2) could lead to increased plasma concentrations of olmesartan. Similarly, inhibition of renal OATs could decrease its urinary clearance. The dual nature of olmesartan's clearance provides some degree of compensation; if one pathway is inhibited, the other may still contribute to its elimination. However, in patients with pre-existing renal or hepatic impairment, or in the presence of multiple interacting drugs, this balance can be disrupted.
Theoretical Considerations for Polypharmacy and Molecular Interaction Networks
The management of hypertension often involves the use of multiple medications, a practice known as polypharmacy. The combination of olmesartan and hydrochlorothiazide in this compound is a deliberate and rational form of polypharmacy designed to achieve synergistic blood pressure control through complementary mechanisms of action. nih.gov However, when patients are prescribed additional medications for other comorbidities, the potential for complex drug-drug interactions increases significantly.
Understanding these interactions requires a shift from a one-drug, one-target perspective to a more holistic view that considers the intricate network of molecular interactions within the body. This involves considering not only the primary targets of each drug but also their off-target effects and their interactions with a wide array of proteins, including enzymes and transporters.
Molecular interaction networks provide a theoretical framework for visualizing and analyzing the complex web of relationships between drugs, their targets, and other cellular components. In the context of this compound, such a network would include olmesartan's interaction with the angiotensin II receptor, hydrochlorothiazide's effect on the sodium-chloride symporter, and their shared and distinct interactions with the transporter proteins discussed previously.
By mapping these interactions, it becomes possible to identify potential points of convergence where multiple drugs may compete for the same transporter or metabolic pathway. This network-based approach can help to predict potential drug-drug interactions that might not be apparent from considering each drug in isolation. For instance, a patient taking this compound and another medication that is also a substrate for OAT3 would have a higher risk of competitive inhibition, potentially altering the pharmacokinetics of both drugs.
Computational modeling and simulation can further enhance our understanding of these complex systems. By integrating pharmacokinetic and pharmacodynamic data into network models, it may be possible to simulate the effects of adding new drugs to a patient's regimen and to identify individuals who may be at a higher risk for adverse drug events due to their specific genetic makeup or co-existing conditions. While still a developing field, the application of these theoretical principles holds promise for optimizing therapeutic outcomes and minimizing risks in patients on complex medication regimens that include this compound.
Drug Discovery and Development Principles Applied to Angiotensin Receptor Blockers and Diuretics
Rational Drug Design Strategies for Receptor-Specific Antagonists
Rational drug design is a cornerstone of modern medicinal chemistry, aiming to develop new medications based on a deep understanding of biological targets. nih.gov This approach was pivotal in the creation of Angiotensin II Receptor Blockers (ARBs), such as olmesartan (B1677269), a key component of Olmetec Plus. organon.comdrugbank.com
Exploration of Angiotensin II Receptor Subtypes and Binding Sites
The journey to develop specific ARBs began with the exploration of the receptors for angiotensin II (Ang II), the primary active component of the renin-angiotensin system (RAS). nih.govmdpi.com For a considerable time, the existence of different receptor subtypes was suspected, but definitive evidence emerged with the introduction of nonpeptide antagonists. nih.gov These compounds allowed researchers to differentiate and classify Ang II receptor subtypes.
The two principal subtypes identified were designated AT1 and AT2. nih.gov This classification was based on their differing affinities for newly developed nonpeptide antagonists. osti.gov
AT1 Receptors: These receptors show a high affinity for antagonists like losartan (B1675146) (the prototypical ARB) and are responsible for mediating most of the well-known physiological effects of Ang II. nih.govoup.com These effects include vasoconstriction, aldosterone (B195564) secretion, and the regulation of fluid and electrolyte balance, all of which contribute to increases in blood pressure. oup.com The AT1 receptor is the primary target for ARBs used in hypertension treatment. mdpi.com They are found predominantly in tissues such as vascular smooth muscle, the adrenal cortex, kidney, and heart. oup.comahajournals.org
AT2 Receptors: These receptors exhibit a high affinity for different experimental compounds, such as PD 123177. nih.gov Their functions were initially less understood, but they are known to be highly expressed in fetal tissues. nih.govoup.com Research suggests that AT2 receptors can have effects that oppose those of AT1 receptors, such as promoting anti-proliferative actions. mdpi.com
Further research, including cloning and binding studies, has led to an even more detailed understanding, including the identification of additional subtypes like AT1A and AT1B and the potential for others such as AT3 and AT4. mdpi.comoup.com This detailed mapping of receptor subtypes and their specific locations and functions was crucial for designing antagonists that could selectively block the AT1 receptor, thereby inhibiting the pressor effects of Ang II without affecting other receptor subtypes. nih.gov
Receptor Subtype | Primary Locations | Key Mediated Functions | Selective Antagonists (Examples) |
AT1 | Vascular smooth muscle, kidney, adrenal cortex, heart, brain. oup.comahajournals.org | Vasoconstriction, aldosterone release, cellular proliferation, sodium and water retention. nih.govoup.com | Losartan, Olmesartan. mdpi.comdrugbank.com |
AT2 | Fetal tissue, adrenal medulla, uterus, brain. nih.govoup.com | Anti-proliferative effects, potential vasodilation, developmental processes. mdpi.comoup.com | PD 123177, CGP 42112A. nih.gov |
Structure-Activity Relationship (SAR) Studies in ARB Development
Structure-Activity Relationship (SAR) analysis is a fundamental process in drug discovery that investigates how the chemical structure of a molecule influences its biological activity. gardp.orgoncodesign-services.com For the development of ARBs, SAR studies were instrumental in transitioning from initial "hit" compounds to highly optimized and effective drugs like olmesartan. oncodesign-services.comresearchgate.net
The goal was to design orally active, non-peptide molecules that could effectively block the AT1 receptor. researchgate.net Medicinal chemists systematically synthesized series of related compounds, or analogs, each with minor structural modifications. oncodesign-services.com These analogs were then tested to measure their biological activity, such as their ability to bind to and inhibit the AT1 receptor. oncodesign-services.comnih.gov
Key insights from ARB development include:
Mimicking Angiotensin II: The design of early ARBs like losartan was based on creating a molecule that could mimic the critical C-terminal portion of the Ang II peptide, allowing it to occupy the receptor's binding site and block the natural ligand. researchgate.net
Optimizing Potency and Selectivity: Through iterative cycles of synthesis and testing, researchers identified the key structural features necessary for potent and selective binding to the AT1 receptor. gardp.org This involves modifying different parts of the molecule to enhance its interaction with the receptor while minimizing off-target effects. mdpi.com
Computational Modeling: Advanced computational techniques, including Quantitative Structure-Activity Relationship (QSAR) and molecular modeling, have become essential tools. mdpi.comnih.gov These methods use computer simulations to build three-dimensional models of the receptor and predict how newly designed molecules will interact with it, accelerating the design process and reducing the need for extensive laboratory synthesis. nih.govoncodesign-services.com
These systematic SAR studies allowed for the rational design of a class of drugs—the "sartans"—with improved pharmacological profiles for treating hypertension. mdpi.com
Identification and Validation of Ion Transporter Targets for Diuretics
The second active ingredient in this compound, hydrochlorothiazide (B1673439), belongs to the thiazide class of diuretics. nasserpharmacy.com The development of this and other classes of diuretics relied on identifying and validating specific ion transporters in the kidney as drug targets.
Discovery of Cation-Chloride Co-transporters (CCCs)
The search for the molecular targets of widely used diuretic drugs led to the discovery of the Cation-Chloride Co-transporter (CCC) family. researchgate.net These intrinsic membrane proteins are responsible for moving sodium (Na+), potassium (K+), and chloride (Cl-) ions across the plasma membranes of cells in an electrically neutral manner. encyclopedia.pub
The functional existence of these transporters was first described in the late 1970s and early 1980s, with their specific molecular identities being established about a decade later. encyclopedia.pub The CCCs are part of the Solute Carrier Family 12 (SLC12) and are crucial for ion and water homeostasis throughout the body. encyclopedia.pubmdpi.com
Different classes of diuretics target different members of the CCC family located in distinct segments of the nephron, the functional unit of the kidney: nih.govcvpharmacology.com
Na+-Cl- Co-transporter (NCC): This transporter is the specific target of thiazide diuretics like hydrochlorothiazide. nih.govpatsnap.com It is located in the distal convoluted tubule and is responsible for reabsorbing approximately 5% of the filtered sodium. cvpharmacology.comnih.gov
Na+-K+-2Cl- Co-transporter (NKCC): This family has two main isoforms. NKCC2 is found specifically in the kidney's thick ascending limb of the loop of Henle and is the primary target for loop diuretics (e.g., furosemide). nih.govnih.gov NKCC1 is more widely distributed throughout the body. encyclopedia.pub
The identification of these specific transporters provided a clear molecular basis for the action of diuretics and allowed for a more rational understanding of their therapeutic effects. nih.gov
Transporter | Gene | Location in Nephron | Primary Function | Inhibited By (Class) |
Na+-Cl- Co-transporter (NCC) | SLC12A3 | Distal Convoluted Tubule. nih.gov | Reabsorption of Na+ and Cl-. patsnap.com | Thiazide Diuretics. nih.gov |
Na+-K+-2Cl- Co-transporter 2 (NKCC2) | SLC12A1 | Thick Ascending Limb of Loop of Henle. nih.gov | Reabsorption of Na+, K+, and 2Cl-. news-medical.net | Loop Diuretics. news-medical.net |
K+-Cl- Co-transporters (KCCs) | SLC12A4-7 | Various | Cl- extrusion, cell volume regulation. encyclopedia.pub | Weakly by loop diuretics. mdpi.com |
Structural Pharmacology of Diuretic-Transporter Interactions
The therapeutic effect of a diuretic is achieved through its specific binding to its target transporter. nih.gov Hydrochlorothiazide exerts its diuretic and antihypertensive effects by directly inhibiting the Na+-Cl- Co-transporter (NCC). nih.govpatsnap.com
By binding to and blocking the NCC on the luminal (urine) side of the distal convoluted tubule, hydrochlorothiazide prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. nih.govpatsnap.com This increased concentration of ions in the urine leads to an osmotic effect, causing more water to be retained in the tubule and excreted from the body. patsnap.com This reduction in fluid volume contributes to a lowering of blood pressure. nasserpharmacy.com
While the precise atomic-level interactions are an area of ongoing research, significant progress has been made. Recent breakthroughs using techniques like cryogenic electron microscopy (cryo-EM) are beginning to reveal the high-resolution, three-dimensional structures of these transporter proteins. researchgate.netnih.gov This structural information is critical for understanding exactly how diuretic molecules fit into the binding pockets of the transporters and inhibit their function. Such knowledge allows for the structure-based design of new, potentially more potent and selective diuretic agents. nih.gov
Computational Chemistry and Molecular Modeling in Lead Optimization
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, significantly accelerating the journey from an initial "hit" compound to a "lead" candidate and its subsequent optimization. These in silico techniques allow medicinal chemists to predict how modifications to a molecule's structure will affect its biological activity, selectivity, and pharmacokinetic properties, thereby reducing the number of compounds that need to be synthesized and tested experimentally. sci-hub.seajrconline.org The development of angiotensin II receptor blockers (ARBs) and thiazide diuretics, the components of this compound, has been significantly informed by these computational approaches, particularly in the lead optimization phase. gpatindia.com
The design process for ARBs, collectively known as sartans, was one of the pioneering examples where computational tools were instrumental in expediting hit-to-lead optimization. gpatindia.com Similarly, understanding the structure-activity relationships (SAR) for thiazide diuretics has been greatly enhanced by computational analysis. gpatindia.comslideshare.net Key computational methods employed in the lead optimization of these drug classes include Quantitative Structure-Activity Relationship (QSAR) studies and structure-based drug design techniques like molecular docking. researchgate.netsci-hub.se
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR modeling establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activity. wu.ac.th This allows researchers to predict the activity of novel, unsynthesized analogs and prioritize the most promising candidates.
For angiotensin II receptor antagonists, numerous QSAR studies have been conducted to elucidate the structural requirements for potent AT1 receptor blockade. These studies often focus on imidazole-based scaffolds, which are central to the structure of olmesartan. nih.gov Both 2D and 3D-QSAR models have been developed. 2D-QSAR models correlate activity with physicochemical descriptors such as electronic properties, hydrophobicity, and topological indices. For instance, a study on imidazole-5-carboxylic acid analogs identified that descriptors like the count of hydrogen bond acceptors and the number of 5-membered chains were beneficial for activity. nih.gov
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by analyzing the steric, electrostatic, and hydrophobic fields of the molecules. nih.govkoreascience.kreurekaselect.com These analyses generate contour maps that visualize regions where bulky groups, positive or negative charges, or hydrophobic moieties would increase or decrease biological activity, guiding further structural modifications. sci-hub.senih.gov For AT1 receptor antagonists, these models have consistently highlighted the importance of steric bulk, electrostatic potential, and hydrophobicity in determining antagonist affinity. nih.goveurekaselect.comnih.gov
Table 1: Representative QSAR Models in Angiotensin Receptor Antagonist Development
QSAR Method | Compound Series | Key Findings & Statistical Significance | Relevant Descriptors |
---|---|---|---|
2D-QSAR | Imidazole-5-carboxylic acid analogs | A statistically significant model was developed (q² = 0.78, pred_r² = 0.79) indicating good predictive ability. nih.gov | H-acceptor count, 5Chain count, SdsCHE-index (Electrotopological state descriptor). nih.gov |
CoMFA | Non-peptide AT1 antagonists | The best model showed a cross-validated correlation coefficient (q²) of 0.710 and a conventional r² of 0.926, indicating a strong correlation. eurekaselect.com | Steric and Electrostatic fields. eurekaselect.com |
CoMSIA | Non-peptide AT1 antagonists | A model with an r² of 0.969 and a q² of 0.524 was generated. eurekaselect.com | Steric, Electrostatic, and Hydrogen Bond Acceptor fields. nih.gov |
kNN-MFA | 6-substituted benzimidazoles | The best model yielded a q² of 0.8269 and an external predictive value (pred_r²) of 0.7647. sci-hub.se | Steric, Electrostatic, and Hydrophobic fields. sci-hub.se |
For thiazide diuretics like hydrochlorothiazide, QSAR studies have also been employed to understand the structural features essential for their activity at the sodium-chloride cotransporter (NCC). A notable study established a robust QSAR model for a series of thiazide diuretics using electrotopological state indices, which describe fragments of the molecular structure. researchgate.net
Table 2: QSAR Model for Thiazide Diuretic Activity
QSAR Method | Key Statistical Parameters | Key Descriptors & Interpretation |
---|---|---|
Leaps-and-Bounds Regression | Correlation coefficient (R²) = 0.975 Leave-one-out cross-validation (R_cv²) = 0.936 researchgate.net | The model identified three optimal electrotopological state indices (E16, E23, E9) as key predictors of activity. These descriptors correspond to structural units like the carbonyl group (=O) in the sulfuryl, the imine group (=N-), and an aromatic carbon (=C<), highlighting their importance in the drug-receptor interaction. researchgate.net |
Molecular Docking and Structure-Based Design
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the specific interactions that stabilize the complex. rjpbcs.com The availability of the crystal structure of the human AT1 receptor has been a significant boon for the structure-based design of ARBs. nih.gov
Docking studies of olmesartan into the AT1 receptor's binding pocket have revealed a complex network of interactions responsible for its high affinity and potent antagonism. nih.govnih.gov These simulations show that the molecule fits snugly within a pocket formed by several transmembrane helices. Key interactions consistently identified include:
Salt Bridges and Hydrogen Bonds: The acidic tetrazole ring, a common feature in many sartans, forms critical interactions with positively charged residues like Lys199 and Arg167. nih.govnih.govplos.org The carboxyl group on olmesartan's imidazole (B134444) moiety also engages in hydrogen bonding. nih.govplos.org
Hydrophobic Interactions: The biphenyl (B1667301) scaffold and the propyl group of olmesartan are buried in hydrophobic pockets within the receptor, interacting with nonpolar residues. nih.gov
Specific Group Interactions: The unique hydroxyl group of olmesartan has been shown to form a key hydrogen bond with Tyr113, an interaction that contributes to its potent inverse agonist activity. plos.org
This detailed understanding of the binding mode allows for rational lead optimization. For example, by visualizing the docked pose, chemists can identify opportunities to introduce new functional groups to form additional favorable interactions or to replace moieties that cause unfavorable clashes, thereby improving potency and selectivity. researchgate.net
Table 3: Key Molecular Docking Interactions of Olmesartan with the AT1 Receptor
Olmesartan Moiety | Interacting AT1 Residue(s) | Type of Interaction | Significance |
---|---|---|---|
Tetrazole Ring | Arg167, Lys199, His256, Gln257 | Salt bridge, Hydrogen bond | Anchors the molecule in the binding pocket; a common interaction for many ARBs. nih.govplos.org |
Carboxyl Group | Lys199 | Hydrogen bond | Contributes to the strong binding affinity. plos.org |
Hydroxyl Group | Tyr113 | Hydrogen bond (distance ~3.0 Å) | A unique interaction for olmesartan, critical for its potent inverse agonist activity. plos.org |
Biphenyl & Propyl Groups | Trp84, Val108, Leu112 | Hydrophobic (van der Waals) | Positions the molecule correctly within the lipophilic parts of the binding site. rjpbcs.comnih.gov |
In the case of hydrochlorothiazide, the molecular target is the Na-Cl cotransporter (NCC), a membrane protein. frontiersin.org Recent advances in cryo-electron microscopy (cryo-EM) have solved the structure of human NCC, both alone and in complex with a thiazide diuretic. researchgate.netnih.govresearchgate.net These structures provide, for the first time, a definitive view of the thiazide binding site. Computational modeling based on these structures can now be used to understand the precise interactions between hydrochlorothiazide and the transporter, paving the way for the design of new generations of diuretics with improved properties. researchgate.netresearchgate.net The structural data confirms that thiazides bind within the transmembrane domain, physically obstructing the pathway for ion translocation. frontiersin.org
Q & A
Q. What experimental design considerations are critical for assessing the pharmacokinetic interactions of Olmetec Plus (olmesartan medoxomil/hydrochlorothiazide) in clinical studies?
Methodological guidance:
- Use randomized, double-blind, crossover designs to minimize bias. Ensure stratification of participants by comorbidities (e.g., hypertension severity, renal function) to isolate drug effects .
- Measure plasma concentrations of olmesartan and hydrochlorothiazide at steady-state intervals (e.g., 24-hour pharmacokinetic profiles) to evaluate bioavailability and drug-drug interactions .
- Validate analytical methods (e.g., HPLC or novel 96-microwell assays) for sensitivity and specificity, as seen in recovery studies achieving 99.8% accuracy with ±1.24% precision .
Q. How can researchers validate bioequivalence between generic formulations and this compound?
Methodological guidance:
- Follow EMA/CPMP guidelines (CPMP/EWP/QWP/1401/98 Rev.1Corr) for bioequivalence studies, requiring 90% confidence intervals for AUC and Cmax within 80–125% equivalence margins .
- Cross-reference non-clinical pharmacology and toxicology data from the innovator product to justify safety equivalence without redundant animal studies .
Q. What statistical methods are recommended for analyzing adherence to this compound in longitudinal observational studies?
Methodological guidance:
- Use the Morisky-Green questionnaire to quantify adherence, supplemented by pill counts or electronic monitoring .
- Apply mixed-effects models to account for intra-individual variability and censored data, avoiding overreliance on p-values; instead, report effect sizes and confidence intervals .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy in subpopulations (e.g., elderly vs. non-elderly) be resolved?
Methodological guidance:
- Conduct meta-regression analyses to identify covariates (e.g., glomerular filtration rate, comorbidities) that explain heterogeneity across studies .
- Use Bayesian hierarchical models to integrate prior evidence (e.g., established safety profiles) with new clinical trial data, reducing false-positive findings .
Q. What in vitro assays are suitable for investigating off-target effects of olmesartan medoxomil in combination therapies?
Methodological guidance:
- Employ high-throughput 96-microwell assays to screen for cytochrome P450 inhibition or endothelial cell apoptosis, ensuring validation against reference standards (e.g., % recovery ± SD) .
- Pair these assays with transcriptomic profiling (RNA-seq) to identify unexpected pathways affected by drug metabolites .
Q. How should researchers address discrepancies between real-world effectiveness and clinical trial outcomes for this compound?
Methodological guidance:
Q. What protocols ensure reproducibility in preclinical studies of this compound’s nephroprotective effects?
Methodological guidance:
- Standardize animal models (e.g., Dahl salt-sensitive rats) with controlled sodium diets and sham-operated controls .
- Pre-register experimental protocols (e.g., on Open Science Framework) and share raw data (e.g., blood pressure measurements, histopathology images) in FAIR-compliant repositories .
Data Presentation and Validation
Q. How can researchers optimize data transparency when publishing this compound studies?
Q. What strategies mitigate fraud in online surveys assessing patient experiences with this compound?
Methodological guidance:
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。